2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid
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Overview
Description
2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid is a complex organic compound with the molecular formula C16H10Cl3N3O2 and a molecular weight of 382.628 g/mol . This compound is characterized by its unique structure, which includes multiple chlorine atoms and a cyanomethyl group attached to a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]benzaldehyde with hydrazine hydrate under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with acetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]hydrazinylidene]-acetic Acid
- 2-[2-[3,5-Dichloro-4-[(4-bromophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid
- 2-[2-[3,5-Dichloro-4-[(4-fluorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid
Uniqueness
The uniqueness of 2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid lies in its specific structural features, such as the presence of multiple chlorine atoms and a cyanomethyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C16H10Cl3N3O2 |
---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(2Z)-2-[[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]hydrazinylidene]acetic acid |
InChI |
InChI=1S/C16H10Cl3N3O2/c17-10-3-1-9(2-4-10)12(7-20)16-13(18)5-11(6-14(16)19)22-21-8-15(23)24/h1-6,8,12,22H,(H,23,24)/b21-8- |
InChI Key |
MFDOLHSVMKZKBK-WNFQYIGGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N/N=C\C(=O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)NN=CC(=O)O)Cl)Cl |
Origin of Product |
United States |
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